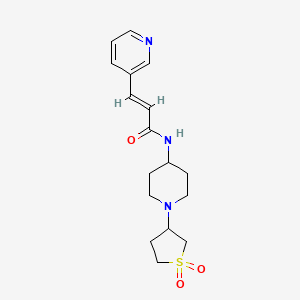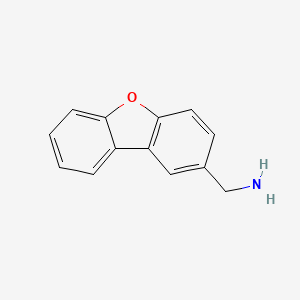![molecular formula C26H34N4O7S B2745238 4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-79-0](/img/structure/B2745238.png)
4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative with a dibutylsulfamoyl group attached to the benzene ring and an oxadiazole ring attached to the amide nitrogen. The oxadiazole ring is further substituted with a trimethoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitutions . The synthesis would likely involve the formation of the oxadiazole ring and the attachment of the dibutylsulfamoyl and trimethoxyphenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core, the oxadiazole ring, and the dibutylsulfamoyl and trimethoxyphenyl substituents . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the various substituents. The sulfamoyl group might be susceptible to hydrolysis or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the nature of the substituents. Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .Scientific Research Applications
Cancer Therapeutics: Microtubule Destabilization
This compound contains the 3,4,5-trimethoxyphenyl moiety, which is known to play a significant role in the destabilization of microtubules . Microtubules are crucial components of the cell’s cytoskeleton and are targets for cancer therapeutics due to their role in mitotic spindle formation during cell division. By binding to the colchicine site on tubulin, this compound could potentially inhibit microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells .
Antiproliferative Activity
Derivatives of 3,4,5-trimethoxyphenyl have been evaluated for their antiproliferative activity against various cancer cell lines . The presence of this group in the compound suggests that it may exhibit similar properties. It could be tested for cytotoxicity against cell lines such as MGC-803 (human gastric cancer), MCF-7 (human breast cancer), and HepG-2 (human hepatoma) to determine its effectiveness as an anti-tumor agent .
Apoptosis Induction
Compounds with the 3,4,5-trimethoxyphenyl fragment have shown the ability to induce apoptosis in a dose-dependent manner . This compound could be researched for its potential to trigger programmed cell death in tumor cells, which is a desirable effect in the treatment of cancer .
Cell Cycle Arrest
The 3,4,5-trimethoxyphenyl group has been associated with causing cell cycle arrest in the G1 phase . This compound could be studied to understand its capacity to halt the cell cycle, thereby preventing the proliferation of cancer cells .
In Vivo Tumor Growth Inhibition
Some derivatives of 3,4,5-trimethoxyphenyl have demonstrated significant inhibitory effects on tumor growth in vivo . This compound could be explored for its potential to reduce tumor size and inhibit cancer progression in animal models .
Molecular Dynamics Simulation
The 3,4,5-trimethoxyphenyl moiety has been used in molecular dynamics simulations to study the interaction mechanism and conformational changes in microtubules . This compound could be utilized in computational studies to gain insights into the microtubule destabilization mechanism and design more effective microtubule destabilizers .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the microtubules in cells . Microtubules are cytoskeleton filaments made up of αβ-tubulin heterodimers arranged in head-to-tail fashion, playing an integral role in mitotic spindle formation during cell division .
Mode of Action
The compound interacts with the αβ-tubulin dimer at the colchicine binding site (CBS) and destabilizes microtubules . The 3,4,5-trimethoxyphenyl fragment (ring A) of the compound plays a vital role in binding via hydrophobic interactions and gets anchored between the S8 and S9 sheets, H8 helix, and T7 loop at the CBS .
Biochemical Pathways
The compound disrupts the dynamics of microtubule polymerization and/or depolymerization, thus causing mitotic arrest of rapidly dividing cancer cells and apoptosis-driven cancer cell death . The absence of twisting motion might cause loss of lateral contacts in microtubule, thus promoting microtubule destabilization .
Result of Action
The result of the compound’s action is the destabilization of microtubules, which leads to the mitotic arrest of rapidly dividing cancer cells and ultimately to apoptosis, or programmed cell death .
properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O7S/c1-6-8-14-30(15-9-7-2)38(32,33)20-12-10-18(11-13-20)24(31)27-26-29-28-25(37-26)19-16-21(34-3)23(36-5)22(17-19)35-4/h10-13,16-17H,6-9,14-15H2,1-5H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFWLAZWCBKMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2745159.png)

![4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2745161.png)
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2745162.png)
![2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2745163.png)
![4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745168.png)
![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-fluorophenyl)triazole-4-carboxamide](/img/structure/B2745171.png)
![Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2745172.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2745173.png)
![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2745174.png)

